Styrylethyltrimethoxysilane

Description

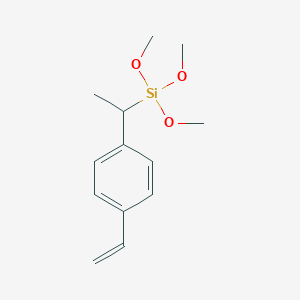

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20O3Si |

|---|---|

Molecular Weight |

252.38 g/mol |

IUPAC Name |

1-(4-ethenylphenyl)ethyl-trimethoxysilane |

InChI |

InChI=1S/C13H20O3Si/c1-6-12-7-9-13(10-8-12)11(2)17(14-3,15-4)16-5/h6-11H,1H2,2-5H3 |

InChI Key |

ZVDJGAZWLUJOJW-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)C=C)[Si](OC)(OC)OC |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=C)[Si](OC)(OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Inverse Vulcanization

- Overview: STEMS is used to convert elemental sulfur into polysilanes through inverse vulcanization, creating high-sulfur-content polymers.

- Applications: The resultant materials are utilized in:

- Infrared optics

- Catalysis

- Lithium-sulfur batteries

- Pollutant remediation

- Antibacterial surfaces

- Heal-able materials

-

Silane Coupling Agent

- Functionality: Acts as a bridge between organic polymers and inorganic materials, improving adhesion and mechanical properties.

- Applications in Composites: STEMS enhances the performance of composite materials by promoting interfacial bonding between fillers (like silica) and resin matrices.

-

Mesoporous Silica Synthesis

- Method: Organically-modified mesoporous silica can be prepared using STEMS through a one-pot synthesis method.

- Properties: The resulting materials exhibit high surface areas and controlled pore sizes, making them suitable for applications in catalysis and drug delivery.

Property Value Surface Area > 800 m²/g Pore Size 2-5 nm Pore Volume 0.5-1.0 cm³/g -

Environmental Applications

- Pollutant Remediation: STEMS-modified silica microparticles have shown enhanced capabilities for pollutant capture and degradation, indicating its potential role in environmental cleanup technologies.

Safety Considerations

While STEMS has numerous beneficial applications, it is important to note that it can be irritating to the skin, eyes, and respiratory system. Proper handling protocols should be followed to mitigate risks associated with exposure.

Comparison with Similar Compounds

Key Physical Properties:

| Property | Value |

|---|---|

| Boiling Point | 98°C (0.1 mmHg) |

| Density | 1.02 g/mL |

| Refractive Index | 1.505 (20°C) |

| Flash Point | 97°C |

| Purity | 90–92% (technical grade) |

Its applications span dental composites, nanoparticle functionalization, and inverse vulcanization for high-sulfur materials .

Comparison with Similar Compounds

Table 1: Functional and Structural Comparison

Table 2: Performance in Composite Materials

Advantages and Limitations

- Advantages :

- High compatibility with aromatic polymers (e.g., polystyrene, epoxy resins).

- Superior mechanical reinforcement in composites.

- Limitations: Higher cost compared to aliphatic silanes (e.g., vinyltriethoxysilane). Limited solubility in polar solvents due to aromaticity.

Preparation Methods

Core Reaction Mechanism

The primary industrial route for styrylethyltrimethoxysilane production involves a Grignard reagent approach, where styryl magnesium bromide reacts with tetramethoxysilane under controlled conditions. This nucleophilic substitution replaces methoxy groups with styryl functionalities through a three-step process:

- Grignard Formation : Bromostyrene reacts with magnesium turnings in anhydrous diethyl ether at 2–5°C to form the organometallic intermediate.

- Silane Substitution : Tetramethoxysilane (262 mmol) is added dropwise to maintain temperatures below 15°C, facilitating sequential substitution of methoxy groups.

- Quenching & Isolation : The reaction mixture is hydrolyzed with dilute HCl, followed by solvent removal under reduced pressure to yield a crude product mixture.

The ²⁹Si-NMR analysis of crude products reveals three primary components (Figure 1):

Solvent System Optimization

Comparative studies demonstrate solvent choice critically impacts substitution efficiency and yield (Table 1):

Table 1 : Solvent effects on Grignard synthesis outcomes

| Solvent | Temperature Range | Yield (p-vinyl phenyl trimethoxysilane) | Byproduct Formation |

|---|---|---|---|

| Diethyl ether | 2–45°C | 39.6 mmol (15%) | Moderate trisubstituted species |

| Tetrahydrofuran | 5–25°C | 170.5 mmol (39%) | Minimal trisubstitution |

The dielectric constant of tetrahydrofuran (ε = 7.6) enhances silane solubility and Grignard reactivity compared to diethyl ether (ε = 4.3), explaining the nearly threefold yield improvement. However, ether systems produce more thermally stable products suitable for high-temperature applications.

Fractional Distillation Purification

Multi-Stage Vacuum Distillation

Crude reaction mixtures undergo fractional distillation under vacuum (0.1–5 mmHg) with 0.1% hydroquinone inhibitor to prevent styrenic polymerization. A three-column system achieves 92% purity by sequentially removing:

Isomer Separation Challenges

Commercial this compound contains regioisomeric mixtures (meta:para = 1:3) and α/β-vinyl positional isomers. Advanced chromatographic analyses (GC-MS, HPLC) reveal these isomers exhibit distinct reactivity:

- Para-isomers : Higher hydrolysis rates (k = 0.42 min⁻¹) due to reduced steric hindrance

- Meta-isomers : Enhanced thermal stability (TGA onset 215°C vs. 205°C for para)

Industrial protocols typically retain this isomer mixture unless specified, as separation requires simulated moving bed chromatography – a cost-prohibitive step for large-scale production.

Alternative Synthesis Pathways

Hydrosilylation Approaches

While less common, platinum-catalyzed hydrosilylation offers a supplemental route:

CH₂=CH-C₆H₄-CH₂CH₂Si(OCH₃)₃ → HSi(OCH₃)₃ + CH≡C-C₆H₄-CH₂CH₃

Karstedt's catalyst (5 ppm Pt) facilitates this reaction at 80°C with 78% conversion efficiency, though competing β-hydride elimination limits yields compared to Grignard methods.

Mechanochemical Synthesis

Emerging ball-milling techniques enable solvent-free production by grinding elemental silicon with chlorostyrene derivatives:

$$

3 \text{ Cl-C₆H₄-CH₂CH₃ } + \text{ Si } + 3 \text{ CH₃OH } \xrightarrow{\text{Mechanical Activation}} \text{ this compound } + 3 \text{ HCl }

$$

This method achieves 65% yield after 12h milling but currently remains at lab-scale due to equipment wear challenges.

Industrial-Scale Production Metrics

Leading manufacturers employ continuous flow reactors to optimize the Grignard process (Table 2):

Table 2 : Benchmarked industrial production parameters

| Parameter | Optimal Range | Effect on Purity |

|---|---|---|

| Reaction Temperature | 130–140°C | Maximizes mono-substitution |

| Mg:Silyl Chloride Ratio | 1.05:1 | Minimizes Si-O-Si byproducts |

| Distillation Pressure | 0.1–0.5 mmHg | Prevents thermal decomposition |

| Inhibitor Concentration | 0.1–0.3% hydroquinone | Controls viscosity increase |

Post-synthesis QC protocols include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for styrylethyltrimethoxysilane, and what factors influence reagent selection?

- Methodological Answer : this compound synthesis typically involves hydrosilylation or alkoxy displacement reactions. Key considerations include:

- Starting Materials : Alkyltrichlorosilanes offer substrate diversity but are highly hydrolysis-sensitive, requiring anhydrous conditions. Trialkoxyalkylsilanes (e.g., trimethoxy derivatives) are preferred for their stability and reduced steric hindrance during nucleophilic displacement .

- Solvent Selection : Hydrocarbon solvents (e.g., pentane, hexane) are optimal for aliphatic silanes due to ease of product isolation. Polar solvents like THF may introduce side reactions .

- Counterion Effects : Diisopropylamine is often used to stabilize intermediates and promote product formation .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

- Methodological Answer :

- NMR Spectroscopy : and NMR verify the presence of styrenic protons (δ 5–7 ppm) and methoxy groups (δ 3–4 ppm). NMR confirms silicon bonding environments .

- FTIR : Peaks at ~1080–1100 cm indicate Si–O–C stretching, while vinyl C=C stretches appear at ~1600 cm .

- Chromatography : GC-MS or HPLC identifies impurities (e.g., unreacted silanes or hydrolysis byproducts) in technical-grade samples (92–90% purity) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Conduct reactions in fume hoods to mitigate respiratory irritation (H335) .

- Spill Management : Absorb spills with inert materials (e.g., sand, silica gel) and avoid water contact to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis during this compound synthesis?

- Methodological Answer :

- Moisture Control : Use molecular sieves (4 Å) in solvents like methanol to scavenge water .

- Temperature Modulation : Maintain reactions at 0–5°C to slow hydrolysis kinetics.

- Catalyst Selection : Lewis acids (e.g., BF·OEt) can accelerate silane formation before hydrolysis dominates .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR, FTIR, and XPS data to confirm functional group integrity. For example, XPS can detect silicon oxidation states (e.g., Si–O vs. Si–C bonds) .

- Isotopic Labeling : Use deuterated solvents or -labeled reagents to distinguish overlapping signals in complex mixtures .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate structural assignments .

Q. How does steric hindrance impact the functionalization of this compound in nanocomposites?

- Methodological Answer :

- Surface Coverage Analysis : Use TGA to quantify silane loading on nanoparticles. Lower-than-expected values may indicate steric blocking by the styrylethyl group .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance silane diffusion to nanoparticle surfaces, mitigating steric effects .

- Alternative Anchoring Groups : Compare with less bulky silanes (e.g., vinyltrimethoxysilane) to isolate steric contributions .

Q. What methodologies address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., reagent stoichiometry, stirring rate) affecting yield and purity .

- Post-Synthesis Purification : Employ fractional distillation or silica gel chromatography to isolate high-purity batches from technical-grade material (90–92%) .

Data Analysis & Reporting Guidelines

Q. How should researchers document experimental parameters for reproducibility in silane chemistry?

- Methodological Answer :

- Detailed Logs : Record solvent drying methods (e.g., molecular sieve activation time), stirring rates (e.g., 500 rpm for consistent mixing), and ambient humidity levels .

- Standardized Characterization : Include full spectral data (NMR integration values, IR peak assignments) in supplementary materials .

- Risk Assessments : Reference protocols like Prudent Practices for hazard analysis, even if not explicitly stated in literature .

Application-Specific Considerations

Q. What role does this compound play in capacitive energy storage systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.